BenchChemオンラインストアへようこそ!

AT7519 Hydrochloride

CDK9 inhibition cutaneous T-cell lymphoma cell viability

Select AT7519 HCl for its uniquely mapped selectivity: potent CDK9 inhibition (<10 nM) with negligible activity against Aurora A, IR, MEK1, PDK1, and c-abl (all >10 µM). This clean fingerprint enables unambiguous attribution of phenotypic effects to CDK1/2/4/5/6/9 inhibition, unlike dinaciclib or alvocidib. Validated in PDTO models (4.2% residual viability) and CTCL cell lines, it is the optimal benchmark for ex vivo screening platforms and transcription addiction studies. Phase II clinical data in relapsed/refractory multiple myeloma supports translational relevance.

Molecular Formula C16H18Cl3N5O2
Molecular Weight 418.7 g/mol
CAS No. 902135-91-5
Cat. No. B1683947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT7519 Hydrochloride
CAS902135-91-5
SynonymsAT7519;  AT-7519;  AT 7519;  AT-7519 HCl.
Molecular FormulaC16H18Cl3N5O2
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl
InChIInChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H
InChIKeyPAOFPNGYBWGKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AT7519 Hydrochloride (CAS 902135-91-5): A Multi-CDK Inhibitor with Defined Kinase Selectivity and Clinical Stage


AT7519 Hydrochloride (CAS 902135-91-5) is an ATP-competitive small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with IC50 values ranging from <10 nM to 210 nM across CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 [1]. The compound demonstrates near-complete inactivity against all non-CDK kinases tested, with the sole exception of GSK3β (IC50 = 89 nM), establishing a well-characterized selectivity window [2]. AT7519 has advanced to Phase II clinical evaluation in relapsed/refractory multiple myeloma, mantle cell lymphoma, and B-cell malignancies, both as monotherapy and in combination with bortezomib [3].

AT7519 Hydrochloride Substitution Risk: Why Pan-CDK Inhibitors Are Not Interchangeable in Research and Development


The term "pan-CDK inhibitor" encompasses a heterogeneous group of compounds with fundamentally divergent kinase inhibition fingerprints, pharmacokinetic properties, and clinical development trajectories. Substituting AT7519 Hydrochloride with another CDK inhibitor without empirical validation introduces significant experimental risk. AT7519 exhibits a unique selectivity profile characterized by potent CDK9 inhibition (<10 nM) coupled with near-complete absence of activity against Aurora A, IR, MEK1, PDK1, and c-abl (all IC50 >10 μM) . In contrast, comparators such as dinaciclib, alvocidib (flavopiridol), and SNS-032 display distinct target engagement patterns, divergent potencies in patient-derived models, and non-overlapping clinical indications [1]. The quantitative evidence below demonstrates precisely where AT7519 occupies a differentiated position relative to these in-class alternatives.

AT7519 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


CDK9 Inhibitory Potency: AT7519 Hydrochloride vs. SNS-032, Dinaciclib, and Flavopiridol in CTCL Cell Viability

In a 2024 study of cutaneous T-cell lymphoma (CTCL), AT7519 demonstrated comparable or superior CDK9-dependent cytotoxicity to dinaciclib, flavopiridol, and SNS-032 in HH and Hut78 cell lines at 2 µM concentration. The study identified AT7519 as one of five representative CDK9 inhibitors capable of reducing cell viability below 25% in these CTCL models [1]. The CDK9 IC50 of AT7519 (<10 nM) supports its potency relative to SNS-032, which inhibits CDK9 with an IC50 of 4 nM but also engages CDK7 (IC50 = 62 nM) , indicating a broader off-target profile.

CDK9 inhibition cutaneous T-cell lymphoma cell viability

Patient-Derived Tumor Organoid (PDTO) Viability Reduction: AT7519 Hydrochloride vs. Alvocidib, SNS-032, and Dinaciclib

In a patient-derived tumor organoid (PDTO) model established from a colorectal cancer patient, AT7519 reduced cell viability to 4.2% at tested concentration, demonstrating comparable efficacy to alvocidib (flavopiridol analog; 2.9% viability) and superior to SNS-032 (6.7% viability) and dinaciclib (8.1% viability) [1]. The AVZ-score (a statistical measure of drug sensitivity) for AT7519 was -7.3, comparable to alvocidib (-7.7) and SNS-032 (-8.0).

patient-derived organoids drug screening precision oncology

Non-CDK Kinase Selectivity Profile: AT7519 Hydrochloride vs. Pan-Kinase Inhibitors

AT7519 exhibits near-complete inactivity against all tested non-CDK kinases, with the sole exception of GSK3β (IC50 = 89 nM) [1]. In contrast, comparator CDK inhibitors such as dinaciclib and SNS-032 demonstrate broader kinase engagement profiles, with SNS-032 inhibiting CDK7 (IC50 = 62 nM) and dinaciclib engaging CDK5 and CDK9 . Specifically, AT7519 shows IC50 >10 μM against Aurora A, IR, MEK1, PDK1, and c-abl , establishing a clean selectivity window for CDK-family targets. This selectivity is atypical among pan-CDK inhibitors and reduces the likelihood of confounding off-target effects in cellular assays.

kinase selectivity off-target activity GSK3β

Clinical Development Stage Differentiation: AT7519 Hydrochloride vs. Alvocidib, Dinaciclib, and SNS-032

AT7519 has advanced to Phase II clinical evaluation in multiple myeloma, mantle cell lymphoma, and B-cell malignancies [1][2]. Its clinical development trajectory differs from comparator CDK inhibitors: alvocidib (flavopiridol) reached Phase II/III in chronic lymphocytic leukemia but encountered toxicity limitations [3]; dinaciclib completed Phase III in chronic lymphocytic leukemia but failed to meet primary endpoints [3]; SNS-032 reached Phase II in multiple myeloma and solid tumors [3]. AT7519 is being evaluated both as monotherapy and in combination with bortezomib in relapsed/refractory multiple myeloma, representing a distinct clinical positioning [1].

clinical development Phase II multiple myeloma

In Vivo Xenograft Tumor Growth Inhibition: AT7519 Hydrochloride Efficacy in HCT116 and A2780 Models

In murine xenograft models, AT7519 (administered at 9.1 mg/kg b.i.d. i.p. for 10 days) achieved 87% inhibition of HCT116 tumor growth, and at 7.5 mg/kg b.i.d. i.p. for 8 days achieved 86% inhibition of A2780 tumor growth . This in vivo efficacy data is supported by cellular IC50 values of 82 nM in HCT116 and 350 nM in A2780 cells . In multiple myeloma models, AT7519 prolonged survival and inhibited tumor growth in vivo, with MM.1S and U266 cell lines showing IC50 values of 0.5 μM at 48 hours [1].

xenograft tumor growth inhibition in vivo efficacy

Antiproliferative Activity Across Human Tumor Cell Lines: Comparative Potency Range

AT7519 demonstrates potent antiproliferative activity across a panel of human tumor cell lines, with IC50 values ranging from 40 nM (MCF-7 breast cancer) to 940 nM (SW620 colorectal cancer) [1]. This activity is consistent with inhibition of CDK1 and CDK2 [1]. In comparison, SNS-032 exhibits CDK2 IC50 = 38 nM and CDK7 IC50 = 62 nM , while alvocidib (flavopiridol) shows broader CDK inhibition but with distinct potency profiles across cell lines. The 23.5-fold potency range across cell lines for AT7519 indicates cell-type-specific sensitivity that may inform model selection.

antiproliferative tumor cell lines potency

AT7519 Hydrochloride Optimal Research and Translational Application Scenarios Based on Quantitative Evidence


Cutaneous T-Cell Lymphoma (CTCL) and Transcriptionally Addicted Cancer Models

Researchers studying transcriptionally addicted malignancies, particularly CTCL, can leverage AT7519's validated CDK9 inhibitory activity (<10 nM) and demonstrated efficacy in HH and Hut78 cell lines (viability reduction to <25% at 2 µM). The compound's inclusion among five representative CDK9 inhibitors in a 2024 Nature Communications study [1] provides a robust, peer-reviewed foundation for experimental replication and extension. The clean selectivity profile (>10 μM against Aurora A, IR, MEK1, PDK1, c-abl) minimizes off-target transcriptional effects unrelated to CDK9, enabling cleaner interpretation of CDK9-dependent transcriptional regulation. This scenario is optimal for studies investigating RNA polymerase II CTD phosphorylation, MDM4 downregulation, or p53 pathway activation via CDK9 inhibition [2].

Patient-Derived Organoid (PDO) Drug Screening and Precision Oncology Platforms

The 4.2% residual viability achieved by AT7519 in a colorectal cancer patient-derived tumor organoid (PDTO) model [1] establishes it as a high-potency comparator for CDK inhibitor screening panels. Researchers developing ex vivo drug sensitivity platforms or functional precision oncology workflows can use AT7519 as a benchmark pan-CDK inhibitor alongside alvocidib (2.9% viability), SNS-032 (6.7% viability), and dinaciclib (8.1% viability). This scenario is particularly valuable for studies correlating ex vivo organoid sensitivity with genomic biomarkers or for identifying patient populations that may benefit from CDK-targeted therapies.

Multiple Myeloma Preclinical Studies with Clinical Translation Intent

Investigators conducting preclinical multiple myeloma research with an eye toward clinical translation should prioritize AT7519 given its active Phase II clinical evaluation in relapsed/refractory multiple myeloma, both as monotherapy and in combination with bortezomib [1][2]. Preclinical data showing AT7519-induced cytotoxicity in MM cell lines (IC50 = 0.5-2 μM at 48 hours), partial overcoming of IL-6/IGF-1 proliferative advantage, and protection from bone marrow stromal cell-mediated survival align with the clinical development rationale. This scenario is optimal for studies investigating combination strategies with proteasome inhibitors, GSK-3β activation-mediated apoptosis, or resistance mechanisms to CDK inhibition in plasma cell malignancies.

CDK-Dependent Cell Cycle Studies Requiring Defined Kinase Inhibition Fingerprint

Researchers investigating the functional contribution of individual CDKs to cell cycle progression can select AT7519 based on its well-characterized, quantifiable inhibition fingerprint: CDK1 IC50 = 210 nM, CDK2 IC50 = 47 nM, CDK4 IC50 = 100 nM, CDK5 IC50 = 13 nM, CDK6 IC50 = 170 nM, CDK9 IC50 <10 nM [1]. Unlike inhibitors with broader kinase engagement (e.g., SNS-032 inhibiting CDK7 at 62 nM) or narrower specificity (e.g., CDK4/6-selective inhibitors like abemaciclib), AT7519 provides a defined multi-CDK inhibition profile with near-complete exclusion of non-CDK kinases (except GSK3β, 89 nM). This scenario is ideal for chemical biology studies requiring dose-response characterization across multiple CDK family members within a single experimental system, enabling direct comparison of CDK1/2/4/5/6/9 contributions to observed phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT7519 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.